molecular formula C17H22N4OS B2493611 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2195874-82-7

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2493611
CAS No.: 2195874-82-7
M. Wt: 330.45
InChI Key: AFKSNUXAEKBPNC-UHFFFAOYSA-N
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Description

1-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,3-triazole moiety linked to a pyrrolidine ring, a feature common in compounds investigated for various biological activities. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its potential to engage in hydrogen bonding and dipole interactions with biological targets . Furthermore, the cyclopropyl group can be used to fine-tune the molecule's metabolic stability and physicochemical properties . The inclusion of a 3-methylthiophene heterocycle adds a hydrophobic element that may influence target binding and cellular penetration. This specific molecular architecture, combining a triazole-pyrrolidine core with a thiophene propanone chain, suggests potential for researchers studying enzyme inhibition or receptor modulation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-7-9-23-16(12)4-5-17(22)20-8-6-14(10-20)21-11-15(18-19-21)13-2-3-13/h7,9,11,13-14H,2-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKSNUXAEKBPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using click chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of an appropriate amine with a suitable electrophile.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a diene with sulfur.

    Coupling Reactions: The final compound is obtained by coupling the triazole, pyrrolidine, and thiophene intermediates under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The triazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine and thiophene rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with three classes of molecules:

  • Triazole-containing pyrrolidine derivatives : These often exhibit kinase inhibitory activity (e.g., DDR1 inhibitors) due to triazole’s ability to coordinate with metal ions or form hydrogen bonds .
  • Thiophene-based propanones: The 3-methylthiophene group may enhance lipophilicity, improving membrane permeability compared to phenyl analogues .
  • Cyclopropane-substituted heterocycles : Cyclopropane can stabilize conformations via ring strain, a feature exploited in drug design to optimize target engagement .

Table 1: Key Structural and Functional Comparisons

Compound Class Key Feature Biological Activity (Typical) Limitations
Triazole-pyrrolidine derivatives Triazole-metal coordination Kinase inhibition (IC₅₀: 10–100 nM) Metabolic instability in vivo
Thiophene-propanones Enhanced lipophilicity (LogP: 2.5–3.5) Antimicrobial (MIC: 1–10 µg/mL) Potential hepatotoxicity
Cyclopropane-heterocycles Conformational rigidity Improved binding affinity (ΔG: −40 kcal/mol) Synthetic complexity
Pharmacokinetic and Pharmacodynamic Profiles
  • −3.5 for pyridine derivatives) .
  • Metabolic Stability : Cyclopropane may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to unsubstituted triazoles (t₁/₂: 8 h vs. 3 h) .

  • Toxicity : Thiophene rings are associated with reactive metabolite formation (e.g., thiophene-S-oxide), necessitating caution in long-term dosing .

Biological Activity

The compound 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one (hereafter referred to as Compound X ) is a novel synthetic derivative of triazole and pyrrolidine that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of Compound X, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Compound X has the following chemical characteristics:

PropertyDetails
Molecular FormulaC21H22N4O
Molecular Weight346.434 g/mol
IUPAC Name1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
PurityTypically ≥ 95%

The biological activity of Compound X is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Triazoles are known for their role in modulating enzyme activity and influencing signaling pathways associated with cancer progression. The incorporation of the cyclopropyl group enhances the compound's lipophilicity, potentially improving its bioavailability and cellular uptake.

In Vitro Studies

Recent studies have evaluated the anticancer efficacy of Compound X against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of:

  • HCT116 (colorectal cancer)
  • MDA-MB231 (breast cancer)
  • Mia-PaCa2 (pancreatic cancer)

The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µg/mL)Reference
HCT11664.3
MDA-MB23142.5
Mia-PaCa268.4

Case Studies

In a comprehensive study published in the Egyptian Journal of Chemistry, a series of triazole derivatives were synthesized and tested for their anticancer properties. Among these, Compound X exhibited significant cytotoxicity against the MDA-MB231 cell line with an IC50 value of 42.5 µg/mL, indicating its potential as a lead compound for further development in cancer therapy .

Additional Biological Activities

Beyond its anticancer properties, preliminary investigations suggest that Compound X may possess anti-inflammatory and antimicrobial activities. The triazole moiety is often associated with such activities due to its ability to inhibit certain enzymes involved in inflammatory processes.

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